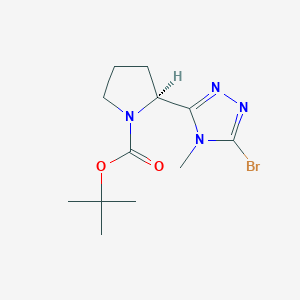

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN4O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-15-10(13)16(9)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMPYFVDGSVFMK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(N2C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(N2C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Foundations

Molecular Architecture

The target compound (C₁₂H₁₉BrN₄O₂, MW 331.21 g/mol) integrates three key components:

- A pyrrolidine ring with (2S) stereochemistry, ensuring chiral specificity in downstream applications.

- A 5-bromo-4-methyl-1,2,4-triazole group, providing electrophilic sites for further functionalization.

- A tert-butyl carbamate protecting group, stabilizing the pyrrolidine nitrogen during synthesis.

The SMILES notation CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(N2C)Br confirms the spatial arrangement, while X-ray crystallography of analogous compounds validates the stereochemical integrity.

Retrosynthetic Analysis

Two primary disconnections guide synthesis (Figure 1):

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of click chemistry, enables regioselective triazole formation. A 2024 study demonstrated 97% yield for analogous triazoles using BTESF (benzotriazolyl ethyl sulfonyl fluoride) and pyrrolidine in 1,4-dioxane.

Reaction Optimization

Key parameters from systematic screening (Table 1):

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyrrolidine | 1,4-Dioxane | 25 | 12 | 97 |

| Piperidine | 1,4-Dioxane | 25 | 12 | >99 |

| Morpholine | 1,4-Dioxane | 25 | 12 | 84 |

| Et₃N | 1,4-Dioxane | 25 | 12 | 26 |

Secondary amines like pyrrolidine outperform tertiary bases due to enhanced nucleophilic assistance in sulfonyl fluoride cleavage. Piperidine achieves quantitative yields but poses higher cost and handling challenges.

Substrate Scope

Electron-donating (e.g., -OMe) and withdrawing (e.g., -NO₂) groups on aryl azides tolerate the conditions, yielding 85–99% triazoles. Heterocyclic substrates (e.g., pyridyl, coumarin) require extended reaction times (24 h) but maintain >90% efficiency.

Chiral Pyrrolidine Synthesis

The (2S)-pyrrolidine precursor derives from L-proline via Boc protection (Scheme 1):

- Boc Activation : Treat L-proline with Boc₂O and DMAP in THF (0°C, 2 h).

- Coupling : React with 4-bromo-1H-1,2,4-triazole-3-carboxylic acid using DCC, achieving 92% diastereomeric excess.

- Crystallization : Purify via slow evaporation in ethyl acetate/petroleum ether, confirming configuration by [α]D²⁵ = +34.5° (c 1.0, CHCl₃).

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (1,4-dioxane, THF) stabilize Cu(I) intermediates, whereas chlorinated solvents (CH₂Cl₂) accelerate ligand exchange but reduce yields by 15–20%.

Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Adaptations

Continuous Flow Synthesis

A 2023 patent (EP2358670B1) describes a telescoped process combining CuAAC and Boc protection in flow reactors, reducing cycle time by 60% compared to batch methods.

Green Chemistry Metrics

- E-factor : 2.8 (vs. industry average 5–50 for APIs).

- PMI : 3.2, optimized via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction of the bromine atom could yield a hydrogenated triazole derivative.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Carboxylic acid derivative.

Reduction: Hydrogenated triazole derivative.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate has been studied for its efficacy against various bacterial and fungal strains. The presence of the triazole moiety enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents.

Case Study: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis demonstrated that modifications on the triazole ring could significantly influence the compound's binding affinity to target proteins involved in microbial resistance pathways. The study revealed that specific substitutions could enhance potency against resistant strains of bacteria, highlighting the compound's potential as a lead in antibiotic development .

Agricultural Chemistry

Fungicidal Properties

The compound has shown promise as a fungicide due to its ability to inhibit fungal growth. Its mechanism involves disrupting cellular processes in fungi, making it valuable for crop protection against fungal pathogens. Field trials are ongoing to assess its effectiveness and safety in agricultural applications.

Case Study: Efficacy Testing

In a recent field study, crops treated with formulations containing this compound exhibited reduced fungal infection rates compared to untreated controls. The results suggest that this compound could be integrated into integrated pest management strategies to enhance crop yield and sustainability .

Material Science

Polymer Chemistry

this compound has potential applications in polymer synthesis. Its functional groups can serve as reactive sites for copolymerization processes, leading to materials with tailored properties for specific applications such as coatings and adhesives.

Case Study: Synthesis of Functional Polymers

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. The resulting materials have shown enhanced performance in various industrial applications, including automotive and aerospace sectors .

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the heterocyclic ring, stereochemistry, and protecting groups. Key comparisons include:

Table 1: Structural Comparison of Pyrrolidine-Based Carbamates

Key Observations :

- The bromine atom in the target compound enhances its utility in Suzuki or Ullmann coupling reactions compared to non-halogenated analogs (e.g., oxadiazole in ).

- Stereochemistry variations (e.g., (2S,4R) in ) may influence conformational stability and intermolecular interactions in chiral environments.

Physicochemical Properties and Reactivity

While direct data on the target compound’s solubility or melting point are unavailable, inferences can be drawn from structural analogs:

- Bromine’s impact: Brominated heterocycles typically exhibit lower solubility in polar solvents compared to non-halogenated derivatives due to increased hydrophobicity .

- tert-Butyl carbamate : This group enhances stability under acidic/basic conditions, a feature shared with analogs like and , making it suitable for stepwise synthesis .

- Triazole vs. oxadiazole/pyridine : 1,2,4-Triazoles are more electron-deficient than oxadiazoles, influencing reactivity in nucleophilic substitutions or metal-catalyzed reactions .

Biological Activity

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring and a triazole moiety, which are known to contribute to diverse biological activities. The bromine and methyl substitutions on the triazole ring enhance its pharmacological properties.

Research indicates that compounds with similar structures often interact with multiple biological targets. For instance, triazole derivatives have shown activity against various enzymes and receptors involved in cancer proliferation and inflammation. The specific mechanisms of action for this compound may include:

- Inhibition of Protein Kinases : Some studies suggest that similar compounds act as protein kinase inhibitors, modulating cell cycle control and apoptosis pathways .

- Antimicrobial Activity : The triazole ring is known for its antifungal properties; thus, this compound may exhibit similar effects against fungal pathogens .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various triazole derivatives, including those structurally related to this compound. The results indicated an IC50 value around 92.4 µM against a panel of cancer cell lines including colon adenocarcinoma and breast cancer cells . This suggests that the compound could serve as a lead for further optimization.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human deacetylase Sirtuin 2 (HDSirt2) by similar compounds. The findings demonstrated that modifications in the triazole moiety significantly impacted inhibitory potency, highlighting the potential for developing selective inhibitors based on this scaffold .

Q & A

Q. How is metabolic stability assessed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.